Cas no 2350666-79-2 (rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate)

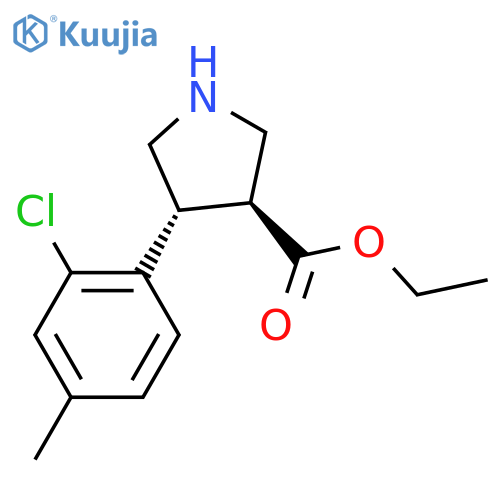

2350666-79-2 structure

商品名:rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate

rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2350666-79-2

- rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate

- EN300-27731588

-

- インチ: 1S/C14H18ClNO2/c1-3-18-14(17)12-8-16-7-11(12)10-5-4-9(2)6-13(10)15/h4-6,11-12,16H,3,7-8H2,1-2H3/t11-,12+/m0/s1

- InChIKey: ZCKWSMQIRTXZLH-NWDGAFQWSA-N

- ほほえんだ: ClC1C=C(C)C=CC=1[C@@H]1CNC[C@H]1C(=O)OCC

計算された属性

- せいみつぶんしりょう: 267.1026065g/mol

- どういたいしつりょう: 267.1026065g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 38.3Ų

rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27731588-0.05g |

rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |

2350666-79-2 | 95.0% | 0.05g |

$707.0 | 2025-03-19 | |

| Enamine | EN300-27731588-0.1g |

rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |

2350666-79-2 | 95.0% | 0.1g |

$741.0 | 2025-03-19 | |

| Enamine | EN300-27731588-1.0g |

rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |

2350666-79-2 | 95.0% | 1.0g |

$842.0 | 2025-03-19 | |

| Enamine | EN300-27731588-5.0g |

rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |

2350666-79-2 | 95.0% | 5.0g |

$2443.0 | 2025-03-19 | |

| Enamine | EN300-27731588-0.5g |

rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |

2350666-79-2 | 95.0% | 0.5g |

$809.0 | 2025-03-19 | |

| Enamine | EN300-27731588-10g |

rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |

2350666-79-2 | 10g |

$3622.0 | 2023-09-10 | ||

| Enamine | EN300-27731588-1g |

rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |

2350666-79-2 | 1g |

$842.0 | 2023-09-10 | ||

| Enamine | EN300-27731588-0.25g |

rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |

2350666-79-2 | 95.0% | 0.25g |

$774.0 | 2025-03-19 | |

| Enamine | EN300-27731588-10.0g |

rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |

2350666-79-2 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-27731588-2.5g |

rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |

2350666-79-2 | 95.0% | 2.5g |

$1650.0 | 2025-03-19 |

rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

2350666-79-2 (rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate) 関連製品

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量